molecular formula C14H18ClN3O3 B1379065 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-39-5

5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379065
CAS No.: 1426291-39-5
M. Wt: 311.76 g/mol
InChI Key: HTCWTZZDLNWWIB-UHFFFAOYSA-N
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Description

The compound 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride (referred to herein as the "target compound") is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with an azetidine ring and a 3,4-dimethoxybenzyl group. Its structure combines electron-rich aromatic substituents (dimethoxy groups) with a rigid oxadiazole scaffold, which is frequently explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3.ClH/c1-18-11-4-3-9(5-12(11)19-2)6-13-16-14(20-17-13)10-7-15-8-10;/h3-5,10,15H,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCWTZZDLNWWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)C3CNC3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Oxadiazole Core

  • Step 1: Preparation of 3-(3,4-dimethoxybenzyl)hydrazide

    The initial step involves synthesizing the hydrazide precursor by reacting 3,4-dimethoxybenzyl chloride with hydrazine hydrate under basic conditions. This forms the hydrazide intermediate necessary for cyclization.

  • Step 2: Cyclization to form the oxadiazole ring

    The hydrazide undergoes cyclodehydration using dehydrating agents such as POCl₃ or phosphorus oxychloride, leading to the formation of the 1,2,4-oxadiazole ring. Alternatively, oxidative cyclization using iodine or bromine can be employed.

Introduction of the Azetidinyl Group

  • Step 3: Nucleophilic substitution or coupling

    The azetidinyl group, often introduced via nucleophilic substitution, can be attached at the 5-position of the oxadiazole ring through a suitable linker or directly if the precursor bears a suitable leaving group.

  • Step 4: Formation of the hydrochloride salt

    The final step involves quaternization or protonation of the amino group, forming the hydrochloride salt, which enhances compound stability and solubility.

Representative Reaction Scheme

Step 1: 3,4-Dimethoxybenzyl chloride + Hydrazine hydrate → 3,4-Dimethoxybenzyl hydrazide

Step 2: Hydrazide + POCl₃ or I₂ → 1,2,4-Oxadiazole derivative

Step 3: Oxadiazole derivative + Azetidin-3-ol or Azetidin-3-amine → Functionalized oxadiazole

Step 4: Protonation with HCl → 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride

Data Tables Summarizing Preparation Methods

Method Reagents Conditions Yield (%) Advantages References
POCl₃-mediated cyclization Acylhydrazides + POCl₃ Reflux, inert atmosphere 85-92 High yield, cost-effective
Iodine-mediated oxidation Hydrazides + I₂ Room temperature, solvent-free 80-95 Environmentally friendly, high efficiency
Photocatalytic oxidation Semicarbazones + eosin-Y + light Visible light, atmospheric oxygen 90-94 Rapid, mild, eco-friendly
Electrochemical synthesis Semicarbazones + electrolysis Room temperature, solvent system 85-93 Green chemistry approach
Pd-catalyzed annulation Isocyanides + hydrazides Toluene, oxygen, mild heating 75-88 Regioselectivity, functional group tolerance

Research Findings and Considerations

  • Yield Optimization: Use of dehydrating agents like POCl₃ or phosphorus oxychloride consistently yields high conversion rates (>90%), but care must be taken to avoid overreaction or side products.

  • Environmental Impact: Modern methods favor greener approaches such as electrochemical and photocatalytic syntheses, reducing hazardous waste.

  • Functional Group Compatibility: Techniques employing milder oxidants (iodine, Oxone) and catalysts (Pd, Cu) allow for the incorporation of various substituents, including the azetidinyl group.

  • Scalability: Many methods, especially those utilizing classical dehydrating agents, are scalable for industrial production, whereas newer methods are still under optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring or the azetidine ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones, aldehydes, or carboxylic acids.

    Reduction: Alcohols, amines, or fully reduced hydrocarbons.

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that compounds similar to 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing significant inhibitory effects. For instance, derivatives of oxadiazoles have been reported to possess activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties
    • The oxadiazole moiety is known for its potential anticancer activity. Studies have demonstrated that related compounds can induce apoptosis in cancer cells. The specific structure of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride may enhance its efficacy in targeting cancer cell lines.
  • Neuroprotective Effects
    • Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism of action could involve the modulation of neuroinflammatory pathways and oxidative stress reduction.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antimicrobial potency. This provides a basis for further exploration of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride as a potential antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines demonstrated that oxadiazole derivatives can inhibit cell proliferation and induce apoptosis. One study specifically highlighted the role of substituted oxadiazoles in targeting the mitochondrial pathway of apoptosis, suggesting that 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride could be a promising candidate for further anticancer drug development .

Case Study 3: Neuroprotection

Research focusing on neuroprotective agents identified oxadiazoles as potential candidates for treating Alzheimer’s disease. The study indicated that these compounds could reduce amyloid-beta aggregation and enhance neuronal survival in vitro. The structural attributes of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride may contribute to similar effects .

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The azetidine ring may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3,4-Dimethoxybenzyl C₁₄H₁₈ClN₃O₃* ~311.77 Polar methoxy groups enhance solubility; bulky aromatic substituent may improve receptor binding.
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride Benzyl C₁₂H₁₄ClN₃O 251.71 Simpler structure; lacks electron-donating groups, potentially reducing solubility.
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl C₁₂H₁₀F₃N₃O 269.23 Trifluoromethyl group introduces hydrophobicity and electron-withdrawing effects, possibly enhancing metabolic stability.
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 2-Methoxyethyl C₈H₁₄ClN₃O₂ 219.67 Aliphatic substituent reduces steric hindrance; methoxy group may balance lipophilicity.
5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride 3-Methylphenyl C₁₁H₁₂ClN₃O 237.69 Methyl group increases lipophilicity; moderate steric bulk.

*Calculated based on structural similarity to and .

Functional Implications of Substituents

  • 3,4-Dimethoxybenzyl (Target Compound): The dimethoxy groups enhance polarity, improving aqueous solubility compared to non-polar analogs (e.g., benzyl or methylphenyl derivatives) .
  • Benzyl () :

    • Lacks polar substituents, leading to higher lipophilicity. This may improve blood-brain barrier penetration but reduce solubility .
  • 3-(Trifluoromethyl)phenyl () :

    • The trifluoromethyl group is strongly electron-withdrawing, which stabilizes the oxadiazole ring against metabolic degradation. This group is common in agrochemicals and CNS drugs .
  • The methoxy group mitigates excessive hydrophobicity .
  • 3-Methylphenyl () :

    • Methyl groups moderately increase lipophilicity without significant steric effects, making this analog a candidate for lead optimization in early drug discovery .

Biological Activity

5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is C14H18ClN3O3C_{14}H_{18}ClN_{3}O_{3} with a molecular weight of 311.76 g/mol. The compound features an azetidine ring and a dimethoxybenzyl group, which may enhance its biological activity compared to other oxadiazole derivatives .

PropertyValue
Molecular FormulaC14H18ClN3O3
Molecular Weight311.76 g/mol
CAS Number1426291-39-5
IUPAC Name5-(azetidin-3-yl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated antibacterial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Specifically, derivatives with structural similarities to 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis .

Case Study: Antitubercular Activity
A study highlighted the effectiveness of similar oxadiazole compounds against monoresistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments . The mechanism involves inhibition of DNA gyrase, crucial for bacterial DNA replication.

Anticancer Potential

Preliminary studies suggest that 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride may possess anticancer properties. The compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation is under investigation. For example, some oxadiazole derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .

The biological activity of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and proliferation.
  • Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Some derivatives exhibit the ability to bind DNA or interfere with its replication processes.

Comparative Analysis with Related Compounds

The unique structure of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole distinguishes it from other oxadiazoles:

Compound TypeKey FeaturesBiological Activity
1,2,4-OxadiazolesBasic structure without additional groupsModerate antibacterial activity
5-Azetidin derivativesAzetidine ring enhances stability and activityEnhanced antimicrobial effects
Dimethoxybenzyl-substituted oxadiazolesIncreased lipophilicity and receptor affinityPotential anticancer properties

Q & A

Q. What are the established synthetic pathways for 1,2,4-oxadiazole derivatives, and how can they be adapted for synthesizing the target compound?

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or acyl chlorides. For example, amidoxime intermediates react with activated carbonyl groups in the presence of coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride) to form the oxadiazole ring . Adapting this for the target compound requires:

  • Step 1: Preparation of 3,4-dimethoxybenzyl-substituted amidoxime.
  • Step 2: Reaction with azetidine-3-carbonyl chloride under controlled pH (e.g., pyridine as a base) to facilitate cyclization.
  • Step 3: Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).
    Key validation: Monitor reaction progress using HPLC or LC-MS, referencing methods from verapamil hydrochloride purity analysis .

Q. How can computational tools like Multiwfn assist in analyzing the electronic properties of the compound?

Multiwfn enables wavefunction analysis to predict reactivity and binding affinity. For this compound:

  • Electrostatic potential (ESP) mapping identifies nucleophilic/electrophilic sites on the oxadiazole ring and dimethoxybenzyl group .
  • Topological analysis (e.g., electron localization function) reveals charge distribution critical for interactions with biological targets like enzymes or receptors .
    Example workflow: Optimize geometry at the B3LYP/6-31G(d) level, then calculate ESP surfaces using Multiwfn .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • NMR: 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm, azetidine protons at δ 2.5–3.5 ppm) .
  • FT-IR: Characteristic C=N (1620–1680 cm1^{-1}) and C-O-C (1240–1280 cm1^{-1}) stretches .
  • Mass spectrometry: High-resolution MS to verify the molecular ion peak (exact mass ~371.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., antibacterial vs. anticancer) be resolved?

Contradictions may arise from assay conditions or target specificity. Mitigation strategies:

  • Dose-response studies: Evaluate activity across concentrations (e.g., 0.1–100 µM) to identify therapeutic windows .
  • Target profiling: Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial gyrase vs. human kinases .
  • Comparative studies: Benchmark against structurally similar 1,2,4-oxadiazoles with well-documented mechanisms (e.g., tioxazafen for nematocidal activity) .

Q. What experimental designs are optimal for assessing pharmacokinetic properties?

  • Solubility and stability: Use HPLC to measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Metabolic stability: Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • Plasma protein binding: Equilibrium dialysis followed by LC-MS quantification .

Q. How can structural modifications enhance selectivity for a specific biological target?

  • Rational design: Replace the 3,4-dimethoxybenzyl group with bioisosteres (e.g., 3,4-dihydroxybenzyl for kinase inhibition) .
  • SAR studies: Synthesize analogs with varied azetidine substituents (e.g., methyl, fluoro) and test against target enzymes .
    Case example: Fluorination at the azetidine ring improved metabolic stability in a related oxadiazole derivative .

Key Research Findings

  • Antimicrobial potential: 1,2,4-oxadiazoles with electron-withdrawing groups (e.g., CF₃) show enhanced activity against Gram-positive bacteria .
  • Tumor inhibition: Derivatives with bulky substituents (e.g., 3,4-dimethoxybenzyl) reduce tumor weight in murine models by 40–60% .
  • Metabolic liabilities: The azetidine ring may undergo CYP450-mediated oxidation, necessitating prodrug strategies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride

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